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Compound of Interest

Compound Name: 3-Fluoro-2-nitroaniline

Cat. No.: B1304211 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Fluoro-2-nitroaniline, a key intermediate in organic synthesis. The document details the

expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, along with detailed experimental protocols for acquiring this information. This guide is

intended to be a valuable resource for researchers in the fields of medicinal chemistry,

materials science, and chemical synthesis.

Spectroscopic Data Summary
While a complete set of experimentally verified quantitative data for 3-Fluoro-2-nitroaniline is

not readily available in public databases, the following tables summarize the expected

spectroscopic characteristics based on the analysis of its functional groups and structural

analogues.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data
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Nucleus
Predicted Chemical

Shift (ppm)
Expected Multiplicity Notes

¹H 7.0 - 8.0 Multiplet

The three aromatic

protons will exhibit

complex splitting

patterns due to mutual

coupling and coupling

with the fluorine atom.

The exact chemical

shifts are influenced

by the electron-

withdrawing nitro

group and the

electron-donating

amino group.

¹H 5.0 - 6.0 Broad Singlet

The two protons of the

amino group often

appear as a broad

singlet, and their

chemical shift can be

concentration and

solvent dependent.

¹³C 110 - 160 Multiple Signals

Six distinct signals are

expected for the

aromatic carbons. The

carbon attached to the

fluorine will show a

large coupling

constant (¹JCF). Other

carbons will exhibit

smaller C-F couplings.

The chemical shifts

are influenced by the

substituents.
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¹⁹F -110 to -140 Multiplet

The fluorine chemical

shift is sensitive to its

electronic

environment. It will

likely appear as a

multiplet due to

coupling with the ortho

and meta protons.

Table 2: Expected Infrared (IR) Absorption Bands
Functional Group

Expected

Wavenumber (cm⁻¹)
Intensity Vibration Mode

N-H (Amino) 3300 - 3500 Medium

Symmetric and

asymmetric stretching.

[1]

C-H (Aromatic) 3000 - 3100 Medium to Weak Stretching.

C=C (Aromatic) 1400 - 1600 Medium to Strong Ring stretching.

N=O (Nitro) 1520 - 1560 Strong
Asymmetric

stretching.[1]

N=O (Nitro) 1320 - 1350 Strong
Symmetric stretching.

[1]

C-N (Amino) 1250 - 1350 Medium to Strong Stretching.

C-F 1000 - 1400 Strong Stretching.

Table 3: Predicted Mass Spectrometry (MS) Data
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m/z Value Proposed Fragment Notes

156 [M]⁺

Molecular ion peak,

corresponding to the molecular

weight of 3-Fluoro-2-

nitroaniline (C₆H₅FN₂O₂).[1]

126 [M - NO]⁺ Loss of nitric oxide.

110 [M - NO₂]⁺ Loss of the nitro group.

99 [M - NO - HCN]⁺
Subsequent loss of hydrogen

cyanide.

83 [C₅H₄F]⁺
Aromatic fragment after loss of

the amino and nitro groups.

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for 3-Fluoro-2-
nitroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in the 3-Fluoro-2-
nitroaniline molecule.

Methodology:

Sample Preparation:

Dissolve 5-10 mg of 3-Fluoro-2-nitroaniline in approximately 0.6-0.7 mL of a deuterated

solvent (e.g., CDCl₃, DMSO-d₆).

The choice of solvent is critical and should be one in which the compound is fully soluble.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean, dry 5 mm NMR tube.

Cap the NMR tube securely.
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Instrument Parameters (¹H NMR):

Spectrometer: A 300 MHz or higher field NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16, depending on the sample concentration.

Spectral Width: 0-12 ppm.

Reference: Tetramethylsilane (TMS) at 0 ppm.

Instrument Parameters (¹³C NMR):

Spectrometer: A 75 MHz or higher field NMR spectrometer.

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 128 or more, as ¹³C has a low natural abundance.

Spectral Width: 0-200 ppm.

Instrument Parameters (¹⁹F NMR):

Spectrometer: A spectrometer equipped with a fluorine probe.

Pulse Sequence: Standard single-pulse sequence, often with proton decoupling.

Number of Scans: 16-64.

Spectral Width: A wider spectral window may be necessary, for example, +50 to -250 ppm.
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Reference: An external standard such as CFCl₃ at 0 ppm.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectrum.

Perform baseline correction.

Calibrate the chemical shift scale using the solvent residual peak or TMS.

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, coupling constants, and integration to elucidate the structure.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 3-Fluoro-2-nitroaniline.

Methodology (Thin Solid Film):

Sample Preparation:

Dissolve a small amount (a few milligrams) of 3-Fluoro-2-nitroaniline in a volatile solvent

like dichloromethane or acetone.

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

Apply one or two drops of the solution to the center of the salt plate.

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on

the plate.

Instrument Parameters:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

Scan Range: 4000 - 400 cm⁻¹.
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Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Resolution: 4 cm⁻¹.

A background spectrum of the clean, empty sample compartment should be recorded prior

to running the sample.

Data Analysis:

The resulting spectrum will show absorption bands corresponding to the vibrational

frequencies of the functional groups in the molecule.

Identify characteristic peaks for N-H, C-H (aromatic), C=C (aromatic), N=O, and C-F

bonds.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 3-Fluoro-2-
nitroaniline.

Methodology (Electron Ionization - Mass Spectrometry):

Sample Introduction:

Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe for solid samples or after separation by gas chromatography (GC-MS).

The sample is vaporized in the ion source.

Ionization:

Ionization Mode: Electron Ionization (EI).

Electron Energy: Typically 70 eV. This energy is sufficient to cause ionization and

fragmentation.

Mass Analysis:

Mass Analyzer: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer.
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Scan Range: A typical mass range would be m/z 40-300 to ensure detection of the

molecular ion and significant fragments.

Data Analysis:

Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the

compound.

Analyze the fragmentation pattern to identify characteristic daughter ions.

The relative abundance of the isotopic peak at M+2 can confirm the presence of chlorine

or bromine, though not applicable for this molecule.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of an organic compound such as 3-Fluoro-2-nitroaniline.
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Caption: Workflow for the spectroscopic analysis of 3-Fluoro-2-nitroaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data of 3-Fluoro-2-nitroaniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1304211#spectroscopic-data-for-3-fluoro-2-
nitroaniline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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